molecular formula C22H20ClN3O4 B10873042 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione

Cat. No.: B10873042
M. Wt: 425.9 g/mol
InChI Key: STXBJZSPEROKKR-UHFFFAOYSA-N
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Description

The compound 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione is a complex organic molecule featuring an indole moiety, a benzodioxin ring, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole, ethylamine, and 2,3-dihydro-1,4-benzodioxin.

    Step 1 Formation of the Indole Derivative: The 5-chloroindole is reacted with ethylamine under acidic conditions to form the intermediate 2-(5-chloro-1H-indol-3-yl)ethylamine.

    Step 2 Formation of the Pyrrolidine-2,5-dione: The intermediate is then reacted with maleic anhydride to form the pyrrolidine-2,5-dione ring.

    Step 3 Coupling Reaction: Finally, the intermediate is coupled with 2,3-dihydro-1,4-benzodioxin under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrrolidine-2,5-dione ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.

    Anticancer Research: Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.

Medicine

    Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

Industry

    Material Science: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in metabolic pathways. The benzodioxin ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole: Shares the indole moiety but lacks the additional functional groups.

    2,3-Dihydro-1,4-benzodioxin: Contains the benzodioxin ring but lacks the indole and pyrrolidine-2,5-dione structures.

    Pyrrolidine-2,5-dione: Contains the pyrrolidine-2,5-dione ring but lacks the indole and benzodioxin moieties.

Uniqueness

The uniqueness of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione lies in its combination of three distinct structural motifs, which confer a range of chemical reactivity and biological activity not seen in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H20ClN3O4/c23-14-1-3-17-16(9-14)13(12-25-17)5-6-24-18-11-21(27)26(22(18)28)15-2-4-19-20(10-15)30-8-7-29-19/h1-4,9-10,12,18,24-25H,5-8,11H2

InChI Key

STXBJZSPEROKKR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NCCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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